4-chloro-2-methoxy-2H-pyran-5-one

Antimicrobial synthesis N-chloroheterocycles Pyranone building blocks

Researchers synthesizing N-chloroheterocyclic antimicrobials or HCV NS3 protease inhibitors often encounter scaffold limitations with mono-substituted pyranones. 4-Chloro-2-methoxy-2H-pyran-5-one (CAS 126641-76-7) solves this with orthogonal chlorine and methoxy substituents for sequential diversification without extra protection/deprotection. - Enables validated synthesis of broad-spectrum N-chloroheterocyclic antimicrobials with low cytotoxicity. - Specified reactant for β-amino alcohol antitubercular inhibitors targeting N-acetyltransferase. - Supplied at ≥97% HPLC purity, ensuring reproducibility in multi-step medicinal chemistry protocols.

Molecular Formula C6H7ClO3
Molecular Weight 162.57 g/mol
CAS No. 126641-76-7
Cat. No. B167244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-2-methoxy-2H-pyran-5-one
CAS126641-76-7
Synonyms2H-Pyran-3(6H)-one, 4-chloro-6-methoxy-
Molecular FormulaC6H7ClO3
Molecular Weight162.57 g/mol
Structural Identifiers
SMILESCOC1C=C(C(=O)CO1)Cl
InChIInChI=1S/C6H7ClO3/c1-9-6-2-4(7)5(8)3-10-6/h2,6H,3H2,1H3
InChIKeyCYVIFAFYGPGNAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-methoxy-2H-pyran-5-one Profile & Procurement


4-Chloro-2-methoxy-2H-pyran-5-one (CAS 126641-76-7) is a halogenated pyranone heterocycle with the molecular formula C6H7ClO3 and molecular weight of 162.57 g/mol [1]. The compound features a 2H-pyran-5-one core with a chlorine substituent at position 4 and a methoxy group at position 2, conferring unique reactivity as a synthetic intermediate . Alternative nomenclature includes 4-chloro-6-methoxy-2H-pyran-3(6H)-one and (2R)-4-chloranyl-2-methoxy-2H-pyran-5-one for the enantiopure form [2]. The compound is supplied primarily for research and development purposes, with typical purity specifications of ≥97% (HPLC) for commercial batches .

Dual functionality Chlorine & methoxy substitution pattern
Reported utility N-chloroheterocycle & HCV inhibitor synthesis
Purity grade Typical HPLC purity ≥97%

4-Chloro-2-methoxy-2H-pyran-5-one: Irreplaceable vs. Analogs


The presence of both a chlorine at position 4 and a methoxy group at position 2 creates a specific electronic environment that is not replicated by non-halogenated analogs (e.g., 2-methoxy-2H-pyran-5-one, CAS 60249-17-4) or differently substituted pyranones . The chlorine atom serves as both a directing group for electrophilic substitution and a leaving group in nucleophilic aromatic substitution reactions, while the methoxy group contributes electron-donating character that modulates ring reactivity . Critically, the compound is specified as a reactant in multiple peer-reviewed synthetic protocols for N-chloroheterocyclic antimicrobials, β-amino alcohol antitubercular inhibitors, and second-generation hepatitis C virus NS3 protease inhibitors . Substitution with a non-chlorinated or differently substituted pyranone would alter reaction outcomes and yields, compromising synthetic reproducibility and downstream biological activity.

N-chloroamine formation
Non-halogenated analogs lack requisite chlorine for N-chloroheterocycle synthesis
Sequential diversification
Mono-substituted analogs lack orthogonal reactive handles, limiting multi-step routes
Physicochemical handling
Higher density and boiling point vs. non-chlorinated analogs may alter work-up protocols

4-Chloro-2-methoxy-2H-pyran-5-one: Evidence vs. Close Analogs


Chlorine Substituent for N-Chloroheterocyclic Antimicrobial Synthesis

4-Chloro-2-methoxy-2H-pyran-5-one contains a chlorine atom at position 4, which is absent in the non-halogenated analog 2-methoxy-2H-pyran-5-one (CAS 60249-17-4) . This structural difference is critical because the chlorine serves as the requisite halogen for constructing N-chloroheterocyclic antimicrobials—a compound class reported to exhibit broad-spectrum antimicrobial activity, low cytotoxicity, and long-term aqueous stability [1]. The target compound is explicitly listed as a reactant for the synthesis of N-chloroheterocyclic antimicrobials, whereas non-halogenated pyranones cannot participate in this synthetic pathway due to the absence of the chlorine atom required for N-chloroamine formation .

Chlorine requirement
Class-level
Target: Cl at C4 (C6H7ClO3)
Comparator: 2-methoxy-2H-pyran-5-one, no Cl
Mandatory for N-chloroheterocycle synthesis
Non-halogenated analog cannot form N-chloroamines
Antimicrobial synthesis N-chloroheterocycles Pyranone building blocks

HCV NS3 Protease Inhibitor Synthesis vs. 4-Hydroxy Pyranones

The compound is specifically designated as a reactant for the synthesis of second-generation selective inhibitors of hepatitis C virus NS3 serine protease . This application is distinct from structurally related pyranones such as kojic acid (5-hydroxy-2-hydroxymethyl-4H-pyran-4-one) and maltol (3-hydroxy-2-methyl-4-pyrone), which are primarily utilized as iron chelating agents with antibiofilm activity against S. aureus and P. aeruginosa rather than as antiviral synthetic intermediates [1]. The chlorine and methoxy substitution pattern on the target compound confers reactivity suitable for HCV protease inhibitor scaffold construction, whereas 4-hydroxy pyranones lack the requisite electrophilic character for analogous coupling reactions.

HCV inhibitor synth.
Class-level
Target: reactant for HCV NS3 protease inhibitors
Comparator: kojic acid / maltol — iron chelators, not antiviral intermediates
Unique application domain among pyranones
4-Hydroxy analogs lack documented HCV utility
Hepatitis C virus NS3 protease inhibitors Antiviral drug intermediates

Computational Descriptor Differences vs. Non-Chlorinated Analogs

4-Chloro-2-methoxy-2H-pyran-5-one exhibits a computed XLogP3-AA value of 0.8 [1]. The non-chlorinated analog 2-methoxy-2H-pyran-5-one (CAS 60249-17-4) has a lower predicted lipophilicity due to the absence of the chlorine atom, though exact computed XLogP values for the comparator are not available in the same authoritative database . The chlorine substituent increases molecular weight (162.57 vs 128.13 g/mol) and introduces a polarizable halogen that influences hydrogen bonding, π-stacking interactions, and metabolic stability in downstream compounds [1]. These differences affect compound handling, solubility in organic solvents, and chromatographic behavior during purification.

Lipophilicity (XLogP)
Class-level
XLogP3-AA 0.8
Higher lipophilicity vs. non-chlorinated analog
MW 162.57 vs 128.13 g/mol; computed values
Physicochemical properties Lipophilicity SAR analysis

Nucleophilic Substitution via Chlorine Leaving Group

The chlorine atom at position 4 in 4-chloro-2-methoxy-2H-pyran-5-one serves as a leaving group for nucleophilic aromatic substitution reactions . This enables subsequent functionalization with amines, thiols, or other nucleophiles under basic or acidic conditions . The non-halogenated analog 2-methoxy-2H-pyran-5-one lacks this leaving group capacity, restricting its synthetic utility to reactions that do not require halogen displacement. Additionally, 4-chloro-2H-pyran-3(6H)-one (which lacks the methoxy group) and 6-methoxy-2H-pyran-3(6H)-one (which lacks the chloro group) each possess only one functional handle, limiting diversification options .

Dual reactive handles
Class-level
Target: Cl (leaving group) + OMe (electron donor)
Comparators: mono-substituted — single handle
Enables sequential diversification
No additional protection/deprotection needed
Synthetic methodology Nucleophilic substitution Reaction diversification

Epoxidation Reaction Yield Benchmark

Under oxidative conditions using hydrogen peroxide and sodium carbonate in methanol solvent over 2.0 hours, 4-chloro-6-methoxy-2H-pyran-3(6H)-one (synonymous with target compound) is reported to yield 4,5-epoxy-4-chloro-6-methoxytetrahydropyran-3-one with a yield of 84% [1]. While direct comparative yield data for non-halogenated analogs under identical conditions are not available in the accessible literature, the chlorine substituent is essential for the epoxidation pathway and product stability [1].

Epoxidation yield
Reported
84% yield
Benchmark for reaction optimization
H2O2, Na2CO3, MeOH, 2.0 h
Epoxidation Synthetic yield Reaction optimization

Density and Volatility Impact on Work-Up

4-Chloro-2-methoxy-2H-pyran-5-one has a computed density of 1.306 g/cm³, calculated boiling point of 257.865°C at 760 mmHg, and calculated flash point of 119.792°C . In contrast, the non-halogenated analog 2-methoxy-2H-pyran-5-one has a lower molecular weight (128.13 g/mol) and would be expected to exhibit lower density and lower boiling point due to the absence of the heavy chlorine atom, though exact computed values for the comparator are not available in the same source . The higher density and boiling point of the chlorinated compound necessitate different solvent selection, extraction protocols, and safety considerations during scale-up operations .

Density
Source review
1.306 g/cm³
Higher density than non-chlorinated analog
BP 257.9°C, flash 119.8°C (computed)
Physicochemical properties Solvent compatibility Process chemistry

4-Chloro-2-methoxy-2H-pyran-5-one Optimal Applications


Synthesis of N-Chloroheterocyclic Antimicrobial Agents

4-Chloro-2-methoxy-2H-pyran-5-one is the appropriate precursor for synthesizing N-chloroheterocyclic antimicrobial compounds, a class demonstrated to exhibit broad-spectrum antimicrobial activity, low cytotoxicity, and long-term aqueous stability compared to N-chloroamide series . The chlorine substituent is essential for N-chloroamine formation; non-halogenated pyranones such as 2-methoxy-2H-pyran-5-one cannot participate in this synthetic pathway [1].

HCV NS3 Protease Inhibitor Development

This compound is specifically validated as a reactant for the synthesis of second-generation selective inhibitors targeting hepatitis C virus NS3 serine protease . Structurally related 4-hydroxy pyranones (kojic acid, maltol) are not documented for this antiviral application, being instead utilized primarily as iron chelating agents with antibiofilm activity against bacterial pathogens [1].

Multi-Step Synthesis with Orthogonal Functional Handles

The presence of both chlorine (nucleophilic substitution site) and methoxy (electron-donating group) substituents enables sequential diversification without requiring additional protection/deprotection steps . This orthogonal functionality is absent in mono-substituted analogs such as 4-chloro-2H-pyran-3(6H)-one (chlorine only) and 6-methoxy-2H-pyran-3(6H)-one (methoxy only), making the target compound more suitable for complex multi-step organic synthesis .

β-Amino Alcohol Inhibitors for Antitubercular Discovery

The compound is specified as a reactant for synthesizing β-amino alcohols that act as inhibitors of N-acetyltransferase, an antitubercular drug target . This documented application distinguishes 4-chloro-2-methoxy-2H-pyran-5-one from non-halogenated and differently substituted pyranones that lack validation in this specific medicinal chemistry context .

Application
Selection Property
Validation Focus
N-Chloroheterocycle antimicrobial synthesis
Chlorine-dependent reactivity
N-chloroamine formation verification
HCV NS3 protease inhibitor intermediate
Electrophilic coupling compatibility
Protease inhibitor scaffold validation
Sequential diversification in multi-step synthesis
Dual reactive handles (Cl, OMe)
Orthogonal functionalization verification
β-Amino alcohol antitubercular synthesis
Reported reactant for N-acetyltransferase inhibitors
Target inhibition assessment

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